molecular formula C21H34O4 B163801 Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate CAS No. 26771-94-8

Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate

Cat. No. B163801
CAS RN: 26771-94-8
M. Wt: 350.5 g/mol
InChI Key: YZBRCGCRYAHOHV-DQUZTPNMSA-N
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Description

“Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate” is a complex organic compound . It contains a total of 61 bonds, including 25 non-H bonds, 3 multiple bonds, 14 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic ketone, 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The key intermediate of misoprostol, “Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate”, was prepared from commercially available suberic acid in 40% yield over five steps . The key step involved a ZnCl2 catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione. Sulfuric acid catalyzed methylation of 2-furanoctanoic acid followed by sequential reduction and ZnCl2 catalyzed Piancatelli rearrangement resulted in the formation of the key intermediate of misoprostol .


Molecular Structure Analysis

The molecular structure of “Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate” is quite complex, with a total of 61 bonds, including 25 non-H bonds, 3 multiple bonds, 14 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic ketone, 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

The synthesis of “Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate” involves several key chemical reactions. The key step involved a ZnCl2 catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione. Sulfuric acid catalyzed methylation of 2-furanoctanoic acid followed by sequential reduction and ZnCl2 catalyzed Piancatelli rearrangement resulted in the formation of the key intermediate of misoprostol .


Physical And Chemical Properties Analysis

“Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate” has a molecular weight of 348.5 g/mol. It has a XLogP3 value of 4.5, indicating its lipophilicity. It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count. It also has 13 rotatable bonds. Its exact mass and monoisotopic mass are both 348.23005950 g/mol. Its topological polar surface area is 63.6 Ų .

Scientific Research Applications

Synthesis and Intermediates

  • Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a key intermediate of misoprostol, has been synthesized from suberic acid using a Friedel-Crafts reaction involving furan and 2,9-oxonanedione. This synthesis is notable for its application in misoprostol production (Jiang Xin-peng et al., 2017).
  • The compound has been used as a key intermediate in prostaglandin synthesis, with alternate routes developed for large-scale synthesis. This highlights its role in prostaglandin synthesis, especially from aleuritic acid, a major component of shellac (J. H. Babler & Raymond K. Moy, 1979).

Application in Prostaglandin Synthesis

  • The compound serves as a versatile intermediate in prostaglandin synthesis. Various methods have been explored for its preparation, including from cycloheptanone and methyl 7-iodoheptanoate, underscoring its significance in synthesizing prostaglandin derivatives (R. Ballini & M. Petrini, 1984).
  • Another example is the synthesis of 2-normisoprostol, where this compound was used in a two-component coupling strategy. This reflects its utility in the innovative synthesis of prostaglandin analogs (M. Harikrishna et al., 2009).

Other Applications

  • In addition to prostaglandin synthesis, the compound has applications in the creation of long-chain esters with remote hydroxyl and carboxyl groups. This includes its use in the synthesis of antiarthritis agents and inhibitors of spore germination, demonstrating its broader applicability in organic synthesis (Yang et al., 2000).

properties

IUPAC Name

methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h13-19,22H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRCGCRYAHOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347655
Record name Prostaglandin A1 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate

CAS RN

26771-94-8
Record name Prostaglandin A1 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate
Reactant of Route 2
Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate
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Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate
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Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate
Reactant of Route 5
Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate
Reactant of Route 6
Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate

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